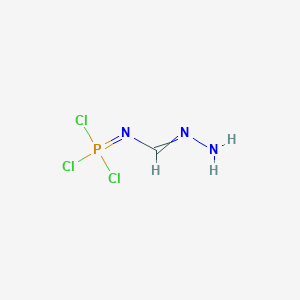
N-(Hydrazinylidenemethyl)phosphorimidic trichloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(Hydrazinylidenemethyl)phosphorimidic trichloride is a chemical compound that belongs to the class of phosphoramides It is characterized by the presence of a hydrazinylidene group attached to a phosphorimidic trichloride moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(Hydrazinylidenemethyl)phosphorimidic trichloride typically involves the reaction of hydrazine derivatives with phosphorus trichloride under controlled conditions. One common method involves the use of hydrazine hydrate and phosphorus trichloride in an inert solvent such as dichloromethane. The reaction is carried out at low temperatures to prevent decomposition and to ensure the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale reactions using similar synthetic routes. The process is optimized to ensure high yield and purity of the product. Advanced techniques such as continuous flow reactors and automated systems may be employed to enhance efficiency and safety .
Analyse Des Réactions Chimiques
Types of Reactions
N-(Hydrazinylidenemethyl)phosphorimidic trichloride undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine atoms in the compound can be replaced by other nucleophiles such as alcohols, amines, and phenols.
Oxidation and Reduction: The compound can undergo oxidation to form higher oxidation state derivatives or reduction to form lower oxidation state compounds.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include alcohols, phenols, amines, and reducing agents such as sodium borohydride. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reagents and conditions used. For example, reaction with alcohols can yield alkoxy derivatives, while reaction with amines can produce amino derivatives .
Applications De Recherche Scientifique
N-(Hydrazinylidenemethyl)phosphorimidic trichloride has several scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis for the preparation of various phosphoramide derivatives.
Medicine: Research is ongoing to explore its potential use in drug development and therapeutic applications.
Industry: It is used in the production of flame retardants, plasticizers, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of N-(Hydrazinylidenemethyl)phosphorimidic trichloride involves its interaction with specific molecular targets. The compound can act as a nucleophile or electrophile, depending on the reaction conditions. It can form covalent bonds with various substrates, leading to the formation of new chemical entities . The exact molecular pathways involved in its biological activities are still under investigation .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to N-(Hydrazinylidenemethyl)phosphorimidic trichloride include:
- Dichlorothiophosphorylimidophosphorus trichloride
- N-Triflylphosphorimidoyl Trichloride
- Hexachlorophosphazene
Uniqueness
This compound is unique due to its specific hydrazinylidene group, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable for specialized applications in research and industry .
Propriétés
Numéro CAS |
27758-15-2 |
|---|---|
Formule moléculaire |
CH3Cl3N3P |
Poids moléculaire |
194.38 g/mol |
Nom IUPAC |
N'-amino-N-(trichloro-λ5-phosphanylidene)methanimidamide |
InChI |
InChI=1S/CH3Cl3N3P/c2-8(3,4)7-1-6-5/h1H,5H2 |
Clé InChI |
FFZDAERJPIPLSK-UHFFFAOYSA-N |
SMILES canonique |
C(=NN)N=P(Cl)(Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


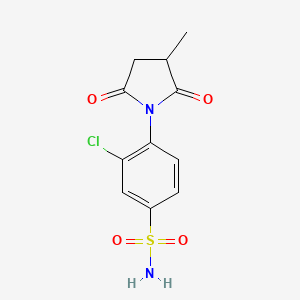

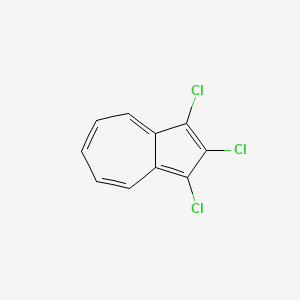
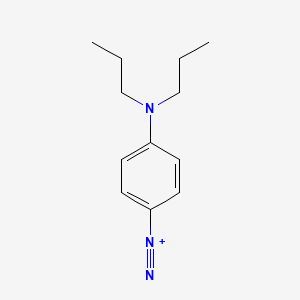
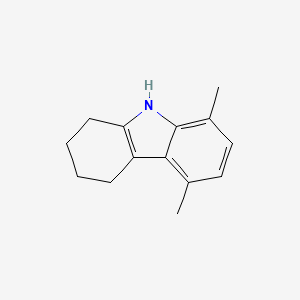
![1-[(e)-Phenyldiazenyl]pyrrolidine](/img/structure/B14684651.png)
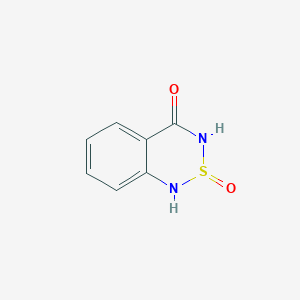
![Pyridine, 2-[(2,4-dinitrophenyl)methyl]-4-methyl-](/img/structure/B14684655.png)
![11-[3-(4-methoxy-4-phenylpiperidin-1-yl)propyl]benzo[b][1]benzazepine;hydrochloride](/img/structure/B14684669.png)
![2-{[(3-Hydroxyphenyl)methyl]amino}benzoic acid](/img/structure/B14684673.png)
![Lithium, [2-(trimethylsilyl)-1,3-dithian-2-yl]-](/img/structure/B14684676.png)
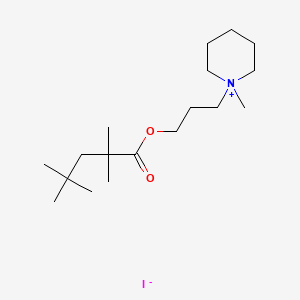
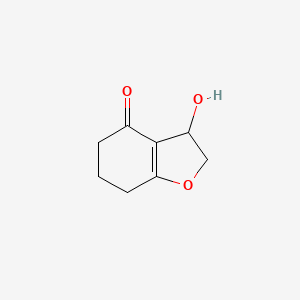
![3-[5-Methoxy-4-oxo-3-(2-phenylhydrazinylidene)cyclohexa-1,5-dien-1-yl]prop-2-enoic acid](/img/structure/B14684699.png)
